BDC2.5 mimotope 1040-31 acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDC2.5 mimotope 1040-31 acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BDC2.5 mimotope 1040-31 acetate primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., piperidine).
Conditions: The reactions are carried out in anhydrous conditions to prevent hydrolysis of the peptide bonds
Major Products
The major product formed from these reactions is the desired peptide sequence, this compound, with high purity and specificity .
Scientific Research Applications
BDC2.5 mimotope 1040-31 acetate has several scientific research applications:
Immunology: It is used to study the activation and response of diabetogenic T cell clones, particularly BDC2.5 T cells
Diabetes Research: The compound is used to investigate the mechanisms of autoimmune diabetes and to develop potential therapeutic strategies
Peptide Research: It serves as a model peptide for studying peptide synthesis, purification, and characterization techniques
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
BDC2.5 mimotope 1040-31 TFA: Another form of the same peptide with trifluoroacetic acid as the counterion
Uniqueness
BDC2.5 mimotope 1040-31 acetate is unique due to its specific agonistic activity towards BDC2.5 T cells. This specificity makes it a valuable tool for studying autoimmune diabetes and developing targeted therapies .
Properties
Molecular Formula |
C65H101N17O16S |
---|---|
Molecular Weight |
1408.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C63H97N17O14S.C2H4O2/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83;1-2(3)4/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70);1H3,(H,3,4)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-;/m0./s1 |
InChI Key |
LSKDGUAKEKENEU-GZIBXPKESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |
Origin of Product |
United States |
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